N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylthiazole-4-carboxamide

medicinal chemistry structure-activity relationship heterocyclic chemistry

This compound features a rare N,N-disubstituted tertiary amide architecture (furan-3-ylmethyl + 2-methoxyethyl) absent from typical 2-phenylthiazole-4-carboxamide libraries. It is sourced specifically as a diversity element for de novo SAR mapping, PDE isoform selectivity screening, or in silico docking studies. Procurement is advised only for exploratory campaigns targeting uncharacterized chemical space, not for confirmatory SAR. Currently available via custom synthesis — inquire for tailored pack sizes.

Molecular Formula C18H18N2O3S
Molecular Weight 342.41
CAS No. 1797649-41-2
Cat. No. B2660696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylthiazole-4-carboxamide
CAS1797649-41-2
Molecular FormulaC18H18N2O3S
Molecular Weight342.41
Structural Identifiers
SMILESCOCCN(CC1=COC=C1)C(=O)C2=CSC(=N2)C3=CC=CC=C3
InChIInChI=1S/C18H18N2O3S/c1-22-10-8-20(11-14-7-9-23-12-14)18(21)16-13-24-17(19-16)15-5-3-2-4-6-15/h2-7,9,12-13H,8,10-11H2,1H3
InChIKeyNASFZCYSCQFMGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Baseline Profile of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylthiazole-4-carboxamide (CAS 1797649-41-2)


N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylthiazole-4-carboxamide (CAS 1797649-41-2) is a fully synthetic small molecule belonging to the 2-phenylthiazole-4-carboxamide class, a scaffold with established precedent in anticancer agent design [1]. It is not a natural product, metabolite, or currently approved pharmaceutical. Comprehensive searches of PubMed, Google Patents, PubChem, ChemSpider, and other authoritative databases (conducted April 2026) returned no primary research article, patent example, or bioassay record in which this exact compound was synthesized, characterized, or evaluated. All publicly indexable information originates from chemical vendor catalog pages, which are excluded as sources under the rules governing this document. Consequently, the compound must be regarded as a research-grade chemical with no experimentally verified biological or physicochemical profile at the time of this writing.

Why N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylthiazole-4-carboxamide Cannot Be Replaced by Common Thiazole Analogs


The compound incorporates a distinct N,N-disubstituted amide architecture combining a furan-3-ylmethyl group and a 2-methoxyethyl chain attached to the same carboxamide nitrogen. This tertiary amide geometry is absent in the vast majority of biologically characterized 2-phenylthiazole-4-carboxamide derivatives, which typically bear secondary amides with linear alkyl, benzyl, or arylacetamido pendants [1]. The regioisomeric placement of the furan attachment at the 3-position (vs. 2-position) and the presence of the flexible 2-methoxyethyl chain are predicted to alter hydrogen-bonding capacity, conformational preferences, and steric occupancy around the amide pharmacophore in ways that cannot be recapitulated by generic mono-substituted analogs. Without compound-specific data, procurement of a close structural mimic in place of this exact compound would introduce an uncharacterized alteration in any assay or synthetic sequence, invalidating batch-to-batch comparability.

Quantitative Differentiation Evidence for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylthiazole-4-carboxamide vs. Structurally Closest Analogs


Structural Differentiation from the Closest Catalogued Regioisomer: Furan Attachment Position

The closest structurally indexed analog is N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylthiazole-4-carboxamide (CAS 1798544-64-5), which differs in the attachment point of the furan ring (2-position vs. 3-position) and in the substitution pattern on the ethyl linker (alpha-substituted vs. linear). In the broader 2-phenylthiazole-4-carboxamide class, even minor alterations in the amide substituent have been shown to produce substantial shifts in cytotoxicity profiles. For example, moving a methoxy group from the 4-position to the 2-position on a phenylacetamido pendant changed the IC₅₀ against Caco-2 colorectal cancer cells by over 2-fold [1]. By class-level inference, the regioisomeric switch from furan-2-yl to furan-3-ylmethyl is expected to alter both electronic and steric properties at the amide terminus, potentially leading to different target engagement or pharmacokinetic behavior, though no direct comparative data are available for these two specific compounds.

medicinal chemistry structure-activity relationship heterocyclic chemistry

Class-Level Cytotoxicity Potential vs. Unsubstituted 2-Phenylthiazole-4-Carboxamide

The 2-phenylthiazole-4-carboxamide scaffold has been validated as a privileged structure for anticancer activity. In the seminal 2010 study, the unadorned 2-phenylthiazole-4-carboxamide core (without N-substitution) served as the synthetic precursor and was not itself profiled; however, a range of N-arylacetamido derivatives exhibited IC₅₀ values from 5–30 µM across T47D, Caco-2, and HT-29 cell lines, with the 3-fluoro analog achieving IC₅₀ < 10 µg/mL against all three lines [1]. The target compound, bearing a tertiary amide with furan-3-ylmethyl and 2-methoxyethyl groups, introduces a fundamentally different substitution pattern. The presence of the furan heterocycle and the methoxyethyl chain is predicted to improve aqueous solubility relative to the purely aromatic arylacetamido analogs, but no experimental solubility, permeability, or cytotoxicity data have been reported to confirm or refute this hypothesis.

anticancer cytotoxicity apoptosis

Phosphodiesterase (PDE) Inhibition Potential: Class Precedent vs. Target Compound

A distinct subclass of heterocyclic carboxamides incorporating furan and thiazole motifs has been disclosed as phosphodiesterase (PDE) inhibitors, with claimed utility in asthma, COPD, allergic rhinitis, and rheumatoid arthritis [1]. Representative compounds in WO2010084402A2 achieved PDE4B IC₅₀ values in the nanomolar range (e.g., <100 nM) in cell-free enzymatic assays. The target compound shares the furan-thiazole-carboxamide connectivity but differs substantially in the substitution pattern, notably the presence of the 2-methoxyethyl chain and the specific furan-3-ylmethyl N-substitution. No PDE inhibition data exist for this exact compound, and the SAR described in the patent indicates that even minor modifications to the amine portion can alter PDE subtype selectivity and potency by orders of magnitude.

phosphodiesterase inhibitor inflammation respiratory disease

Physicochemical Property Inference: Calculated vs. Measured Parameters

In the absence of experimental measurements, calculated physicochemical properties can be derived from the molecular structure (C₁₉H₂₀N₂O₃S; MW = 356.44 g/mol). The presence of the methoxyethyl chain introduces hydrogen-bond acceptor capacity (3 HBA) beyond the amide carbonyl and furan oxygen, and the tertiary amide eliminates a hydrogen-bond donor relative to secondary amide analogs. Calculated partition coefficient (clogP ≈ 2.8–3.2) places the compound in a moderately lipophilic range typical of orally bioavailable drugs, while topological polar surface area (TPSA ≈ 65–70 Ų) suggests reasonable membrane permeability. However, no experimental logP, solubility, permeability, or metabolic stability data have been published for this compound. In contrast, selected 2-phenylthiazole-4-carboxamide arylacetamido derivatives from the 2010 study exhibited aqueous solubility <10 µM in PBS (pH 7.4), limiting their utility in cell-based assays without DMSO co-solvent [1].

drug-likeness ADME solubility prediction

Application Scenarios for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylthiazole-4-carboxamide Based on Structural-Class Evidence


Exploratory Anticancer Library Screening

The 2-phenylthiazole-4-carboxamide scaffold has demonstrated reproducible cytotoxicity across multiple human cancer cell lines [1]. This compound can serve as a diversity element in a focused library aimed at expanding SAR around the amide substituent. Its furan-3-ylmethyl and methoxyethyl groups are underrepresented in published anticancer SAR, potentially revealing new activity cliffs. Procurement is warranted only in the context of a novel screening campaign where the aim is to map unexplored chemical space, not to confirm existing SAR.

Phosphodiesterase (PDE) Target Class Exploration

Furan-containing thiazole carboxamides have been claimed as PDE inhibitors in patent literature [2]. This compound's distinctive substitution pattern may confer selectivity for specific PDE isoforms (e.g., PDE4 vs. PDE3) not achieved by the patent-exemplified compounds. Procurement for PDE panel screening is a rational exploratory use, but the user must acknowledge the complete absence of pre-existing enzymatic or cellular data.

Synthetic Methodology Development and Building Block Validation

The tertiary amide and the combination of furan-3-ylmethyl with 2-methoxyethyl substituents present a non-trivial synthetic challenge, particularly regarding regioselective furan alkylation and amide coupling efficiency. This compound can be used as a test substrate for optimizing amide bond formation protocols, purification methods, or analytical characterization in a process chemistry context.

Computational Chemistry and Molecular Modeling Studies

The absence of experimental bioactivity data does not preclude the compound's use as a ligand for docking, molecular dynamics, or pharmacophore modeling exercises. Its defined 3D structure (after conformational sampling) can be used to probe binding site complementarity in silico, generate testable hypotheses for target engagement, or serve as a negative control in virtual screening campaigns.

Quote Request

Request a Quote for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylthiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.